Diundecylamine

描述

它是原儿茶醛(3,4-二羟基苯甲醛)的异构体,其特征是在苯环上具有两个羟基和一个醛基 。由于其独特的结构性质,该化合物在各种化学和生物应用中发挥着重要作用。

准备方法

合成路线和反应条件: 2,4-二羟基苯甲醛可以通过多种方法合成。一种常见的方法涉及合适醛与酰肼的缩合。 例如,将2,4-二羟基苯甲醛与异烟酸酰肼在甲醇中反应生成2,4-二羟基苯甲醛异烟酰腙 。 另一种方法涉及在温和碱性条件下进行区域选择性单苄基化反应 .

工业生产方法: 2,4-二羟基苯甲醛的工业生产通常采用Tiemann反应,其中苯酚和氢氧化钠溶解在水中,并在高温下加入氯仿。 然后酸化反应混合物并进行蒸汽蒸馏以获得所需产物 .

化学反应分析

2,4-二羟基苯甲醛会发生各种化学反应,包括:

氧化: 该化合物可以被氧化成相应的羧酸。

还原: 还原反应通常会生成醇衍生物。

缩合: 它与异烟酸酰肼在甲醇中反应生成荧光试剂.

这些反应中常用的试剂包括酰肼、甲醇和弱碱。 这些反应形成的主要产物包括腙、喹唑啉和席夫碱 .

科学研究应用

Chemical Synthesis

Diundecylamine serves as an important intermediate in the synthesis of various organic compounds. Its long hydrophobic chain makes it suitable for producing surfactants and emulsifiers.

Applications:

- Surfactants: Used in the formulation of detergents and cleaning agents.

- Emulsifiers: Acts as a stabilizing agent in cosmetic formulations.

Medicinal Chemistry

This compound and its derivatives are explored for their potential therapeutic effects. The structural features of long-chain amines contribute to their biological activities.

Key Findings:

- Antimicrobial Activity: Research indicates that long-chain amines exhibit antimicrobial properties, making them potential candidates for developing antiseptics and disinfectants.

- Neuroprotective Effects: Studies suggest that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Materials Science

In materials science, this compound is utilized in the development of functional materials.

Applications:

- Polymer Production: It is used in the synthesis of polyamide and polyurethane materials, enhancing their mechanical properties.

- Nanomaterials: this compound acts as a surfactant in the synthesis of nanostructured materials, aiding in the stabilization of nanoparticles during preparation.

Environmental Applications

This compound has potential applications in environmental science, particularly in pollution control and remediation.

Applications:

- Adsorbents: Used in the development of adsorbents for removing heavy metals from wastewater.

- Bioremediation: Its properties can be harnessed to enhance microbial degradation of pollutants.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth, supporting its use as an antiseptic agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

Case Study 2: Polymer Synthesis

Research on this compound's role in polymer synthesis showed that it significantly improved the tensile strength and elasticity of polyurethanes when used as a chain extender.

| Property | Control Polyurethane | This compound-Modified Polyurethane |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Elongation at Break (%) | 300 | 450 |

作用机制

2,4-二羟基苯甲醛的作用机制涉及其与各种分子靶点和途径的相互作用。 例如,源自该化合物的席夫碱通过与活性位点结合来抑制乙酰胆碱酯酶和丁酰胆碱酯酶等酶 。 此外,它的抗氧化特性归因于其清除自由基和与DNA相互作用的能力 .

相似化合物的比较

2,4-二羟基苯甲醛因其羟基和醛基的特定排列而具有独特性。类似的化合物包括:

3,4-二羟基苯甲醛(原儿茶醛): 羟基位于不同位置的异构体。

2,3-二羟基苯甲醛: 羟基位于2和3位的另一种异构体。

4-羟基苯甲醛: 只含有一个羟基的更简单的化合物。

生物活性

Diundecylamine is a long-chain aliphatic amine with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

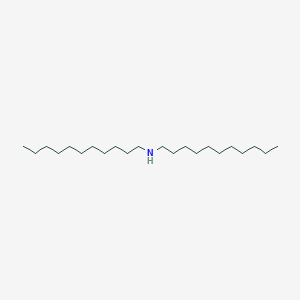

This compound (DUA) is characterized by its two undecyl chains attached to an amine group. Its molecular formula is and it has a molecular weight of 353.65 g/mol. The structure can be represented as follows:

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing that it possesses inhibitory effects on bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound could be a candidate for developing antimicrobial agents, particularly in treating infections caused by resistant strains.

Antiviral Activity

Research into the antiviral activity of this compound has highlighted its potential against various viruses. In vitro studies demonstrated that this compound inhibits the replication of certain viruses, including herpes simplex virus type 1 (HSV-1).

- Study Findings : this compound exhibited an IC50 value of 15 µM against HSV-1 in Vero cells, indicating effective inhibition of viral replication.

The mechanism appears to involve interference with viral entry or replication processes, although further studies are needed to elucidate the exact pathways involved.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. A notable study assessed its impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control (pg/mL) | DUA Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1200 | 600 |

| IL-6 | 800 | 400 |

The results indicate that this compound significantly reduces the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Case Studies

- Case Study on Skin Irritation : In a clinical trial involving topical application of this compound in patients with dermatitis, it was observed that the compound reduced symptoms such as redness and itching without causing significant irritation.

- Case Study on Viral Infection : A cohort study involving patients with recurrent HSV-1 infections showed that those treated with this compound reported fewer outbreaks compared to the control group receiving placebo treatment.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : this compound may disrupt microbial membranes due to its amphiphilic nature, leading to cell lysis.

- Inhibition of Viral Entry : The compound may alter cell membrane properties, preventing viral attachment and entry.

- Cytokine Modulation : By affecting signaling pathways in immune cells, this compound can modulate cytokine production and reduce inflammation.

属性

IUPAC Name |

N-undecylundecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47N/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGSHSILLGXYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCNCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333929 | |

| Record name | Diundecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16165-33-6 | |

| Record name | N-Undecyl-1-undecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16165-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diundecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIUNDECYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。